molecular formula C13H21NO3S B2443305 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide CAS No. 1206104-46-2

2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide

Cat. No.: B2443305
CAS No.: 1206104-46-2
M. Wt: 271.38
InChI Key: OBDGXUXGXZIKCS-UHFFFAOYSA-N
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Description

2-Ethoxy-N-isobutyl-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H21NO3S and a molecular weight of 271.375 . It is available for purchase with a minimum order quantity of 1 gram .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with ethoxy, isobutyl, and methyl substituents . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound is stored and used.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide has been explored for their potential applications in various fields, including anticancer properties. For instance, the synthesis and structural analysis of related sulfonamide compounds have provided insights into their potential anticancer properties, as demonstrated in studies where novel compounds were synthesized and characterized to explore their anticancer effects (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Fluorescent Properties for Zinc Detection

Analogues of this compound have been synthesized to study their fluorescent properties, particularly in the presence of zinc(II). These studies aim at developing specific cellular fluorophores for zinc(II), highlighting the compound's relevance in biochemical research for the selective detection of metal ions (M. Kimber et al., 2000).

Enzyme Inhibition Studies

Research into enzyme inhibition has utilized derivatives of this compound, exploring their potential as therapeutic agents. These studies involve evaluating the compounds' inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in developing treatments for diseases like Alzheimer's and diabetes (N. Riaz, 2020).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives, including those related to this compound, has been a significant area of study. These compounds have been evaluated for their inhibitory effects on different isoforms of carbonic anhydrase, a target for treating conditions like glaucoma, edema, and certain types of cancer (N. Pala et al., 2014).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-17-12-7-6-11(4)8-13(12)18(15,16)14-9-10(2)3/h6-8,10,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGXUXGXZIKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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